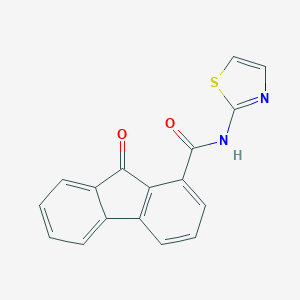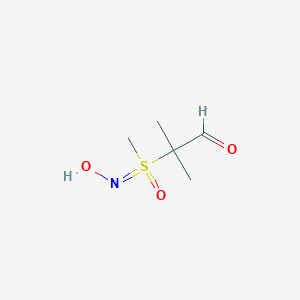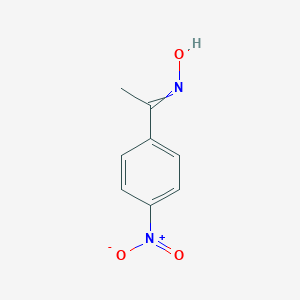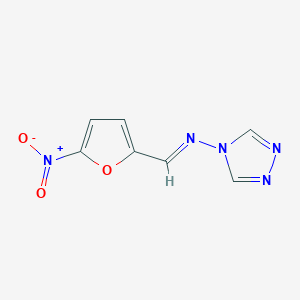![molecular formula C13H19NO2S B225919 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B225919.png)
1-[(3,4-Dimethylphenyl)sulfonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-Dimethylphenyl)sulfonyl]piperidine, also known as TAPS, is a chemical compound that has been widely used in scientific research for its unique properties. TAPS is a sulfonamide-based buffer that is commonly used in biochemistry and molecular biology experiments. In
Mécanisme D'action
1-[(3,4-Dimethylphenyl)sulfonyl]piperidine acts as a pH buffer by accepting or donating protons in response to changes in pH. Its sulfonamide group is responsible for this buffering action, as it can exist in both protonated and deprotonated forms. 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine is also able to chelate metal ions, which can be useful in experiments involving metalloproteins.
Biochemical and Physiological Effects:
1-[(3,4-Dimethylphenyl)sulfonyl]piperidine has been shown to have minimal effects on biochemical and physiological processes, making it a useful tool in scientific research. It has been shown to have no significant effect on enzyme activity, protein stability, or cell viability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine is its ability to buffer at a pH close to physiological pH, making it useful in experiments involving biological samples. 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine is also stable over a wide range of temperatures, making it useful in experiments that require high or low temperatures. However, 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine has a relatively low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine. One area of interest is the development of new 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine derivatives with improved solubility and buffering capacity. Another potential area of research is the use of 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine in the study of membrane proteins, as it has been shown to stabilize these proteins in their native state. Finally, 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine may have potential applications in drug delivery, as its ability to chelate metal ions could be useful in targeting specific cells or tissues.
Méthodes De Synthèse
1-[(3,4-Dimethylphenyl)sulfonyl]piperidine can be synthesized by reacting 3,4-dimethylbenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction produces 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine as a white crystalline solid with a melting point of 107-109°C.
Applications De Recherche Scientifique
1-[(3,4-Dimethylphenyl)sulfonyl]piperidine is commonly used as a buffer in biochemical and molecular biology experiments. It is particularly useful in experiments involving proteins that are sensitive to changes in pH, as 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine has a pKa value of 8.46, which is close to physiological pH. 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine is also commonly used in the study of membrane proteins, as it has been shown to stabilize these proteins in their native state.
Propriétés
Nom du produit |
1-[(3,4-Dimethylphenyl)sulfonyl]piperidine |
|---|---|
Formule moléculaire |
C13H19NO2S |
Poids moléculaire |
253.36 g/mol |
Nom IUPAC |
1-(3,4-dimethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H19NO2S/c1-11-6-7-13(10-12(11)2)17(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3 |
Clé InChI |
BDVHWIVVQILMCT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)






![6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B225875.png)



![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B225897.png)
![1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B225900.png)